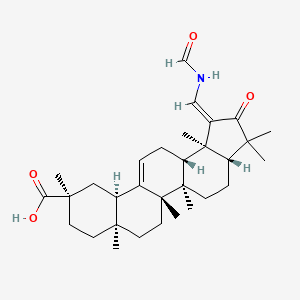

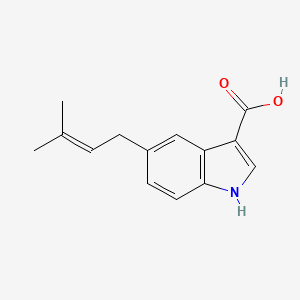

3alpha-Hydroxyilicic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3alpha-Hydroxyilicic acid is a natural product found in Dittrichia viscosa, Dittrichia, and Laggera alata with data available.

Applications De Recherche Scientifique

1. Biochemical Assays and Serum Analysis

A study by Mashige, Imai, & Osuga (1976) developed a method for quantifying serum total 3alpha-hydroxy bile acids. This assay is significant for clinical chemistry, as it provides a sensitive technique for measuring bile acid levels in serum, contributing to diagnostic and research capabilities in hepatology.

2. Steroid Chemistry and Dehydration Products

Research by Harano, Fujita, Harano, & Yamasaki (1977) focused on the dehydration products of chenodeoxycholic acid, identifying 3alpha-hydroxy-5beta, 14beta-chol-8-en-24-oic acid. This contributes to our understanding of steroid chemistry and can have implications in the synthesis of novel steroid-based compounds.

3. Stereospecificity in Bile Acid Biosynthesis

Gustafsson & Sjöstedt (1978) examined the stereospecificity of microsomal "26"-hydroxylation in bile acid biosynthesis, involving 3alpha-hydroxy-5beta-cholestan-26-oic acid. Their work, found here, is crucial for understanding the precise biochemical pathways in hepatic steroid metabolism.

4. Neurological Research and Disease Models

Naqvi et al. (1969) detected 3alpha-hydroxy-5-cholanoic acid in the brains of guinea pigs with experimental allergic encephalomyelitis, as detailed here. This suggests a possible role of such compounds in neurological conditions and provides a model for studying demyelination diseases.

5. Enzymatic Studies and Microbial Metabolism

Maser, Möbus, & Xiong (2000) characterized 3alpha-hydroxysteroid dehydrogenase from Comamonas testosteroni, which has implications in microbial steroid metabolism and potential biotechnological applications. Their findings can be read here.

6. Pharmacological and Therapeutic Research

The study by Meyer et al. (2008), found here, investigates the role of 3alpha-hydroxysteroid oxido-reductase in regulating pain thresholds, providing insights into novel pain management strategies.

7. Impact on Neurosteroid Production

Griffin & Mellon's (1999) study, available here, examines how selective serotonin reuptake inhibitors alter the activity of neurosteroidogenic enzymes, including 3alpha-hydroxysteroid dehydrogenase. This has implications for understanding the pharmacological effects of antidepressants on neurosteroid production.

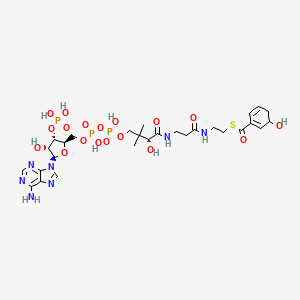

8. Structural and Molecular Biology

Jin et al. (2001) presented the crystal structure of human type III 3alpha-hydroxysteroid dehydrogenase complexed with NADP+ and ursodeoxycholate. The structure, detailed here, is vital for understanding the enzyme's function and designing targeted drugs.

9. Cancer Research and Hormonal Regulation

Fung et al. (2006) explored the expression of 3alpha-hydroxysteroid dehydrogenase in prostate carcinoma, as seen here. This research has potential implications for understanding and treating hormone-dependent cancers.

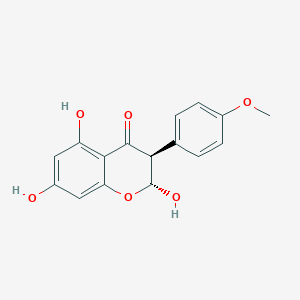

10. Nutraceutical and Dietary Research

Škarydová et al. (2009) investigated the inhibitory effect of dietary flavonoids on 3alpha-hydroxysteroid dehydrogenase, which may have therapeutic applications in hormone-dependent malignancies. Their research is available here.

11. Biotechnological Applications

Jung et al. (2014) studied the metabolic engineering of glycerol metabolism in Escherichia coli for increased production of 3-hydroxypropionic acid. This research, seen here, highlights the potential of microbial systems in producing valuable chemicals.

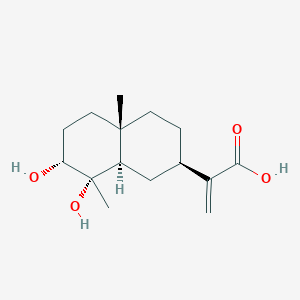

Propriétés

Nom du produit |

3alpha-Hydroxyilicic acid |

|---|---|

Formule moléculaire |

C15H24O4 |

Poids moléculaire |

268.35 g/mol |

Nom IUPAC |

2-[(2R,4aS,7R,8S,8aR)-7,8-dihydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C15H24O4/c1-9(13(17)18)10-4-6-14(2)7-5-12(16)15(3,19)11(14)8-10/h10-12,16,19H,1,4-8H2,2-3H3,(H,17,18)/t10-,11-,12-,14+,15+/m1/s1 |

Clé InChI |

SVUDFAVZLCGQAU-FPVZYODXSA-N |

SMILES isomérique |

C[C@@]12CC[C@H](C[C@H]1[C@]([C@@H](CC2)O)(C)O)C(=C)C(=O)O |

SMILES canonique |

CC12CCC(CC1C(C(CC2)O)(C)O)C(=C)C(=O)O |

Synonymes |

3 alpha-hydroxyilicic acid 3alpha-hydroxyilicic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264393.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B1264395.png)

![(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1264403.png)

![8-(4-Chlorophenyl)-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B1264405.png)